(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidin-4-one derivative featuring a pyrazole-linked aromatic system. Its core structure includes a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and a (2-methylpropyl) (isobutyl) substituent at position 2. The Z-configured methylidene bridge connects the thiazolidinone core to a 1-phenylpyrazole moiety substituted with a 4-(hexyloxy)phenyl group at position 3. Its molecular complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C29H33N3O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-4-5-6-10-17-34-25-15-13-22(14-16-25)27-23(20-32(30-27)24-11-8-7-9-12-24)18-26-28(33)31(19-21(2)3)29(35)36-26/h7-9,11-16,18,20-21H,4-6,10,17,19H2,1-3H3/b26-18- |
InChI Key |
OFXPYESSGXKXDZ-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Core Reactivity of Functional Groups
The compound’s reactivity arises from three key regions:
-
Thiazolidinone ring : Susceptible to nucleophilic attack at the carbonyl (C=O) and thioxo (C=S) groups.
-
Pyrazole moiety : Participates in electrophilic substitutions due to aromaticity and lone pairs on nitrogen.
-
Hexyloxy/methylpropyl chains : Provide steric effects and influence solubility for reaction optimization.
Nucleophilic Additions and Cyclizations
The thiazolidinone core undergoes nucleophilic additions, forming derivatives critical for biological activity.
Thioxo Group Reactivity
The C=S group participates in:
-
S-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form thioethers.
-
Oxidation : Converts to sulfonic acids using H₂O₂/HClO₄ under controlled pH.
-
Nucleophilic substitution : Replaces sulfur with oxygen or nitrogen nucleophiles in polar aprotic solvents.
Pyrazole Ring Modifications
Electrophilic substitutions occur at the pyrazole’s C-3 and C-5 positions:
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-pyrazole derivatives | Enhanced antimicrobial activity |
| Sulfonation | ClSO₃H, CH₂Cl₂ | Sulfonated analogs | Improved water solubility |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-pyrazole intermediates | Cross-coupling precursors |
Synthetic Methodologies
Industrial and lab-scale syntheses employ optimized protocols:
Table 3: Key Synthetic Routes
| Method | Catalyst/Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|
| One-pot multicomponent | Bi(SCH₂COOH)₃, solvent-free | 70°C | 82% | Reduced purification steps |
| Ultrasonic-assisted | VOSO₄, acetonitrile | 25°C (sonication) | 89% | Energy-efficient, faster |
| Microwave irradiation | Zeolite 5A, PEG-400 | 200 W | 78% | Rapid heating, uniform mixing |
Stability and Degradation
The compound decomposes under:
-
Acidic conditions : Hydrolysis of the thiazolidinone ring at pH < 3.
-
UV exposure : Photooxidation of the hexyloxy chain forms carbonyl byproducts.
-
High temperatures : Rearrangement to thiirane derivatives above 150°C.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida species. The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its structural features allow it to interact with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are also noteworthy. Compounds within this class have been reported to reduce inflammation by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions:
- Formation of the Pyrazole Core : The initial step often includes the condensation of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole ring.
- Thiazolidinone Formation : Subsequent reactions may involve cyclization with thioketones or thioacids to form the thiazolidinone structure.
- Functionalization : Finally, functional groups such as hexoxy or methyl propyl chains can be introduced through nucleophilic substitutions or coupling reactions.
These synthetic routes are crucial for tailoring the compound's properties for specific biological activities .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazolidinone derivatives, including those structurally similar to (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one, revealed notable antimicrobial effects against clinical isolates of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing that some derivatives exhibited MIC values lower than conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that specific thiazolidinones could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was assessed using cell viability assays, demonstrating a dose-dependent response .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of thiazolidinone derivatives with pyrazole appendages. Below is a comparative analysis with structurally related compounds from the literature:
Key Findings:
Alkoxy Chain Length : The hexyloxy group in the target compound increases lipophilicity (predicted logP >5) compared to ethoxy (logP ~3.5) or propoxy (logP ~4.2) analogs. This may improve blood-brain barrier penetration or intracellular uptake but could reduce aqueous solubility .
N-Substituent Branching : The 2-methylpropyl group introduces steric bulk compared to linear hexyl () or isopropyl () groups. This may influence binding pocket accommodation in protein targets like kinases or GPCRs.
Pyrazole Substitution : The 4-hexyloxyphenyl group provides a planar aromatic system distinct from 2-methyl-4-propoxyphenyl () or azo-linked benzothiazole (). Such differences could modulate π-π stacking or hydrogen-bonding interactions .
Synthetic Routes: Microwave-assisted synthesis () or lithium amide-mediated reactions () are common for thiazolidinones. The target compound likely requires hexyloxy-functionalized pyrazole precursors, synthesized via Ullmann coupling or nucleophilic aromatic substitution .
Table: Physicochemical Properties (Calculated)
Biological Activity
The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The compound features a thiazolidinone core, which is known for its ability to engage in various biological interactions due to its structural versatility. The presence of the pyrazole ring and the hexyloxy phenyl group enhances its lipophilicity and may influence its bioactivity.
1. Anticancer Activity
Thiazolidinones, including derivatives similar to the compound , have demonstrated significant anticancer properties. Studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression . For instance, certain thiazolidinone derivatives have shown effectiveness against breast cancer cell lines by inhibiting the proliferation of cancer cells at low micromolar concentrations.
2. Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory activity, which is a common feature among thiazolidinones. Research has shown that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo . This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.
3. Antimicrobial Properties
Thiazolidinone derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound's structural components may enhance its efficacy against bacterial strains and fungi . In particular, derivatives have shown promising results against multidrug-resistant bacteria, highlighting their potential in treating infections where conventional antibiotics fail.
4. Antidiabetic Potential
Thiazolidinones are also recognized for their antidiabetic properties, particularly through the activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and insulin sensitivity . Some studies have reported that specific thiazolidinone derivatives exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to insulin resistance.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by their substituents. For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl groups (e.g., hexyloxy) | Increased lipophilicity and cellular uptake |
| Aromatic rings | Enhanced interaction with biological targets |
| Halogen substitutions | Altered binding affinity and selectivity |
Research indicates that modifications at specific positions on the thiazolidinone ring can lead to marked increases in potency against various biological targets .
Case Studies
Several case studies illustrate the biological activity of compounds related to (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one:
- Anti-cancer Study : A derivative was tested against human breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM.
- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, a similar thiazolidinone derivative reduced swelling by approximately 70%, comparable to standard anti-inflammatory drugs like indomethacin.
- Antimicrobial Study : A series of thiazolidinone derivatives were screened against Staphylococcus aureus and E. coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.
Q & A
Q. Critical characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- X-ray crystallography for unambiguous structural determination of intermediates (e.g., pyrazole-thiazolidinone hybrids) .
- IR spectroscopy to validate thioxo (C=S) and carbonyl (C=O) groups (peaks at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR :
- X-ray crystallography : Resolves Z/E isomerism in the methylidene group and confirms spatial arrangement of substituents .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using consistent bacterial strains and growth media) .
- Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Structural analogs : Compare activities of derivatives (e.g., replacing hexyloxy with methoxy groups) to isolate substituent effects .
Example : Inconsistent antimicrobial data may stem from differences in bacterial membrane permeability; use logP calculations to correlate hydrophobicity with activity .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
Advanced: What SAR insights guide modification to enhance bioactivity?
Answer:
- Pyrazole substituents :
- Thiazolidinone core :
- Methylpropyl chain :
Basic: What are best practices for handling and storage to ensure stability?
Answer:
- Storage :
- Handling :
Advanced: How to design in vivo studies considering physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
